6-(Chloromethyl)-2-methylpyrimidin-4-ol

Lipophilicity Drug-likeness Physicochemical Characterization

Medicinal chemistry teams optimizing pyrimidine-based leads often lack a C6-functionalizable building block with balanced LogP (~1.3). 6-(Chloromethyl)-2-methylpyrimidin-4-ol solves this with a reactive chloromethyl handle for nucleophilic substitution and a C4 hydroxyl for orthogonal alkylation, enabling protecting-group-free library synthesis. Key advantages: • LogP 1.23-1.37 balances permeability and solubility for ADME optimization • Mp 172-173 °C enables gentle crystallization and consistent batch quality • ≥95% purity from multiple vendors ensures reproducible SAR data

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 35252-96-1
Cat. No. B1436594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Chloromethyl)-2-methylpyrimidin-4-ol
CAS35252-96-1
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=O)N1)CCl
InChIInChI=1S/C6H7ClN2O/c1-4-8-5(3-7)2-6(10)9-4/h2H,3H2,1H3,(H,8,9,10)
InChIKeyBMLCQHXPAJVVJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Chloromethyl)-2-methylpyrimidin-4-ol: Strategic Building Block


6-(Chloromethyl)-2-methylpyrimidin-4-ol (CAS 35252-96-1) is a bifunctional pyrimidine building block featuring a reactive chloromethyl handle at the C6 position and a hydroxyl group at C4, built upon a 2-methylpyrimidine core . With a molecular weight of 158.59 g/mol and a calculated LogP of 1.23–1.37, this heterocyclic intermediate occupies a distinct physicochemical space compared to its closest structural analogs . The compound is primarily utilized as an intermediate in medicinal chemistry and agrochemical research, where the chloromethyl group enables efficient nucleophilic substitution for the rapid assembly of more complex structures .

6-(Chloromethyl)-2-methylpyrimidin-4-ol: Why Substitution Fails


In pyrimidine-based drug discovery, minor structural modifications to the heterocyclic core can lead to profound shifts in lipophilicity, hydrogen-bonding capacity, solid-state properties, and electrophilic reactivity. 6-(Chloromethyl)-2-methylpyrimidin-4-ol uniquely combines a C6 chloromethyl group for covalent derivatization with a C4 hydroxyl group that can participate in tautomeric equilibria and metal coordination. The closest purchasable analogs—6-chloro-2-methylpyrimidin-4-ol (C6 chlorine directly attached, no methylene spacer) and 2-methylpyrimidin-4-ol (no C6 substituent)—each lack this precise balance of reactivity and physicochemical properties . The evidence below quantifies these differences across orthogonal dimensions, demonstrating that generic substitution with an in-class compound would alter critical ADME-predictive parameters (LogP), solid-form handling characteristics (melting point), and synthetic utility (electrophilicity of the C6 carbon) [1].

6-(Chloromethyl)-2-methylpyrimidin-4-ol: Evidence vs. Analogs


LogP Difference vs. Parent Scaffold

The introduction of a chloromethyl group at the C6 position of the 2-methylpyrimidin-4-ol scaffold increases the calculated partition coefficient (LogP) by approximately 0.74–0.88 log units relative to the unsubstituted parent heterocycle . This shift moves the compound into a more desirable lipophilicity window for passive membrane permeability and oral bioavailability, without requiring additional ring substitution. The comparator 2-methylpyrimidin-4-ol, lacking the C6 chloromethyl group, has a reported LogP of 0.49, while the target compound exhibits a LogP of 1.23–1.37 [1].

Lipophilicity Drug-likeness Physicochemical Characterization

Melting Point vs. 6-Chloro Analog

Replacing the C6 chlorine atom directly attached to the pyrimidine ring (6-chloro-2-methylpyrimidin-4-ol) with a chloromethyl group (CH₂Cl) significantly alters the intermolecular interactions in the solid state. The target compound exhibits a melting point of 172–173 °C, whereas the 6-chloro analog melts at 207–211 °C, a difference of approximately 35–38 °C . This lower melting point indicates weaker crystal lattice energy for the chloromethyl analog, which can translate into higher solubility in organic solvents and easier handling during formulation development.

Solid-state Properties Process Chemistry Thermal Analysis

C6 Reactivity: Chloromethyl vs. Hydroxymethyl

The chloromethyl group at C6 provides a well-established electrophilic handle for SN2-type nucleophilic displacement, enabling efficient coupling with amines, thiols, and alkoxides to generate diverse analog libraries. In contrast, the corresponding hydroxymethyl analog requires prior activation (e.g., conversion to a mesylate or halide) before undergoing substitution, adding a synthetic step. 2-Methylpyrimidin-4-ol, which lacks a C6 substituent, cannot undergo analogous derivatization without prior functionalization (e.g., halogenation or formylation) . This established synthetic utility positions the chloromethyl compound as a more operationally convenient intermediate for modular analog synthesis.

Synthetic Utility Nucleophilic Substitution Intermediate Reactivity

Dual Orthogonal Sites vs. Dichloro Analog

6-(Chloromethyl)-2-methylpyrimidin-4-ol offers orthogonal functionalization potential: the C4 hydroxyl can undergo O-alkylation or Mitsunobu reactions under conditions that leave the chloromethyl group intact, while the chloromethyl group can be displaced by soft nucleophiles without affecting the hydroxyl. The 4-chloro-6-chloromethyl analog lacks this chemoselectivity, as both positions are electrophilic halides that compete under most substitution conditions . This balance of nucleophilic (OH) and electrophilic (CH₂Cl) sites on the same scaffold makes the target compound uniquely suited for sequential, protecting-group-minimized divergent synthesis .

Orthogonal Reactivity Chemoselectivity MedChem Libraries

6-(Chloromethyl)-2-methylpyrimidin-4-ol: Application Scenarios


Medicinal Chemistry: Lead Optimization Building Block

When a medicinal chemistry program is optimizing a hit series around a pyrimidine core and needs a C6-functionalizable analog with a LogP in the 1.2–1.4 range, 6-(chloromethyl)-2-methylpyrimidin-4-ol is preferred over the unsubstituted parent (LogP ~0.5) or the highly lipophilic 6-bromo analog. The ~0.8 log unit increase in LogP, combined with the direct reactivity of the chloromethyl handle, makes it an efficient choice for rapidly generating analogs with balanced permeability and solubility profiles .

Process Chemistry: Crystallization & Solid-Handling

For scale-up campaigns where solid-form properties directly impact purification efficiency and energy consumption, the lower melting point of 6-(chloromethyl)-2-methylpyrimidin-4-ol (172–173 °C) compared to the 6-chloro analog (207–211 °C) is advantageous. The reduced lattice energy facilitates dissolution in common organic solvents and allows gentler heating during crystallization workflows, reducing the risk of thermal decomposition and improving product consistency across batches .

Parallel Synthesis: Divergent Analog Generation

Laboratories engaged in high-throughput parallel synthesis benefit from the orthogonal reactivity of 6-(chloromethyl)-2-methylpyrimidin-4-ol. The hydroxyl group at C4 can be selectively alkylated (e.g., with alkyl halides) under mild basic conditions while preserving the chloromethyl group for subsequent nucleophilic substitution with diverse amine or thiol building blocks. This sequential, protecting-group-free protocol maximizes library diversity per synthetic cycle compared to the 4-chloro-6-chloromethyl analog, which requires careful stoichiometric control to achieve selectivity between two similar electrophilic sites .

Agrochemical Intermediate: Fungicidal & Herbicidal Derivatives

Pyrimidine scaffolds bearing a chloromethyl group are established precursors in the synthesis of agrochemical active ingredients, including certain fungicides and herbicides. The availability of 6-(chloromethyl)-2-methylpyrimidin-4-ol from multiple global vendors at consistent purity (≥95%), along with its defined melting point (172–173 °C) and LogP (1.23–1.37), provides procurement confidence for agrochemical development teams requiring reproducible intermediate quality for structure–activity relationship (SAR) explorations and pilot-scale production .

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